Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate
Description
Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate (CAS: 1115276-62-4; MFCD18206239) is a halogenated aromatic ester featuring a bromine substituent at the 3-position and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 4-position of the benzene ring. This compound is widely utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to the Boc group’s role in protecting amines during multi-step syntheses .
Properties
Molecular Formula |
C14H18BrNO4 |
|---|---|
Molecular Weight |
344.20 g/mol |
IUPAC Name |
methyl 3-bromo-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-8-10-6-5-9(7-11(10)15)12(17)19-4/h5-7H,8H2,1-4H3,(H,16,18) |
InChI Key |
KUCOPWOXZBGXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate typically involves:
- Starting from a suitably substituted methyl benzoate derivative, such as methyl 3-bromo-4-methylbenzoate or methyl 4-bromo-3-methylbenzoate.
- Introduction of the Boc-protected aminomethyl group via functional group transformation on the aromatic ring.
- Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps.
Starting Material Preparation
Methyl 3-bromo-4-methylbenzoate or its regioisomers can be prepared by bromination of methyl 4-methylbenzoate or methyl 3-methylbenzoate under controlled conditions or through palladium-catalyzed cyanation followed by further functional group manipulation.
Aminomethylation and Boc Protection
Data Tables Summarizing Key Preparation Parameters
| Parameter | Typical Value/Range | Comments |
|---|---|---|
| Starting material | Methyl 3-bromo-4-methylbenzoate or regioisomers | Commercially available or synthesized in situ |
| Catalyst | Pd(OAc)2, Pd(dba)2, Pd(PPh3)4 | Choice affects reaction efficiency |
| Base | Na2CO3, K2CO3, Zn(CN)2 | Used for deprotonation and cyanation |
| Solvent | DMF, DMAc, THF | Polar aprotic solvents preferred |
| Temperature | 100–120 °C | Elevated temperature needed for coupling |
| Reaction time | 4–16 hours | Longer times improve conversion |
| Yield | 40–90% | Depends on step and conditions |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester and Boc-protected amino groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids and free amines.
Scientific Research Applications
Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Biological Studies: The compound is used to study enzyme interactions and protein modifications.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate involves its interaction with various molecular targets. The bromine atom and Boc-protected amino group allow it to participate in nucleophilic substitution and other reactions, making it a versatile intermediate in organic synthesis. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: Likely C₁₄H₁₇BrNO₄ (inferred from structural analogs).
- Molecular Weight : ~344.17 g/mol (estimated from related compounds).
- Purity : 95% (typical commercial grade) .
- Storage : Recommended at 2–8°C for stability .
The Boc group enhances solubility in organic solvents (e.g., DCM, THF), while the bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
The table below compares the target compound with analogs differing in substituent groups:
Key Insights :
- The Boc-aminomethyl group in the target compound introduces a sterically bulky, polar moiety, enhancing its utility in peptide coupling and protecting-group strategies compared to simpler alkyl groups (e.g., tert-butyl or methyl) .
- Ethyl 3-bromo-4-methylbenzoate (147962-81-0) lacks the Boc group, making it less versatile for amine-protection applications but more reactive in nucleophilic substitutions due to reduced steric hindrance .
Ester Group Variations
Variations in the ester group impact solubility and stability:
Key Insights :
- tert-Butyl esters (e.g., 160952-57-8) exhibit superior hydrolytic stability compared to methyl esters, making them preferable for long-term storage .
- The (R)-configured propanoate analog (175844-11-8) demonstrates chirality, which is critical for asymmetric synthesis but lacks the aromatic ring’s conjugation effects .
Q & A
Q. What are the standard synthetic routes for Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate, and how are they validated?
The compound is typically synthesized via palladium(0)-catalyzed C(sp³)-H arylation followed by Boc-protection. General Procedure B (arylation) and D (protection) are commonly used, yielding the product as a colorless oil with 93% efficiency over two steps. Validation involves IR spectroscopy (neat) for functional group analysis (e.g., carbonyl stretch at 1696 cm⁻¹) and HRMS (ESI) to confirm molecular ion peaks (e.g., [M+Na]+ at m/z 308.0258) .
Q. How is the Boc-protected amine stability assessed during synthetic modifications?
Stability is tested under acidic, basic, and thermal conditions. Mild deprotection using TFA in dichloromethane (0°C to room temperature) preserves the ester and aryl bromide functionalities. Monitoring via TLC or LC-MS ensures the Boc group remains intact during non-deprotective steps. Comparative NMR analysis of intermediates (e.g., methyl benzoate derivatives) is critical .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- HRMS (ESI) : To confirm molecular weight and isotopic patterns (e.g., bromine’s 1:1 doublet).
- ¹H/¹³C NMR : To resolve the tert-butoxycarbonyl group (δ ~1.4 ppm for tert-butyl protons) and the methyl ester (δ ~3.9 ppm).
- IR spectroscopy : To identify carbonyl stretches (ester at ~1696 cm⁻¹, Boc carbamate at ~1700–1750 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
Discrepancies (e.g., unexpected splitting in aryl proton signals) may arise from steric hindrance or rotational isomerism. Use NOESY or COSY NMR to probe spatial interactions. Cross-reference with crystallographic data (e.g., dihedral angles in analogous benzoates) to confirm conformations. For mass spectral anomalies, isotopic labeling or high-resolution tandem MS can clarify fragmentation pathways .
Q. What strategies optimize regioselectivity in palladium-catalyzed C–H functionalization of this compound?
Selectivity is influenced by directing groups and catalyst choice. The Boc-aminomethyl moiety acts as a transient directing group. Ligands like BrettPhos enhance arylation at the 4-position. Solvent effects (e.g., DMF vs. toluene) and temperature gradients (0°C to 80°C) can modulate reactivity. Kinetic studies using in situ IR or Raman spectroscopy help track intermediate formation .
Q. How does steric bulk from the tert-butoxycarbonyl group impact reactivity in cross-coupling reactions?
The Boc group reduces nucleophilicity at the benzylic position, favoring Suzuki-Miyaura couplings over nucleophilic substitutions. Steric shielding can be mitigated using bulky ligands (e.g., XPhos) or microwave-assisted heating to accelerate sluggish reactions. Computational DFT studies (e.g., Gibbs free energy of transition states) provide mechanistic insights .
Q. What are the challenges in synthesizing analogs with halogen substituents, and how are they addressed?
Bromine’s electronegativity can deactivate the aryl ring, complicating further functionalization. Strategies include:
- Protection-deprotection : Temporarily mask the bromide as a boronic ester for subsequent transformations.
- Metal-halogen exchange : Use Grignard or organozinc reagents to replace bromine with methyl or aryl groups.
- Photoredox catalysis : For C–Br bond activation under mild conditions .
Q. How is this compound utilized as a building block in natural product synthesis?
The methyl ester and Boc-protected amine enable modular coupling with fragments like taxane cores or isoxazole heterocycles (e.g., in baccatin III derivatives). Retrosynthetic disconnections focus on ester hydrolysis to carboxylic acids or Boc deprotection to free amines for peptide coupling. Applications in bioactive molecule synthesis (e.g., antifungals, anti-inflammatories) are documented .
Q. What analytical methods ensure purity in complex reaction mixtures containing this compound?
- HPLC-DAD/ELSD : To separate and quantify regioisomers (e.g., 3-bromo vs. 4-bromo derivatives).
- Chiral GC/MS : For enantiomeric excess analysis if asymmetric synthesis is attempted.
- Elemental analysis : To verify halogen content (Br, Cl) against theoretical values .
Methodological Notes
- Synthetic Optimization : Use anhydrous conditions and molecular sieves to prevent Boc group hydrolysis.
- Data Interpretation : Cross-validate NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals.
- Safety : Brominated intermediates require handling in fume hoods due to potential lachrymatory effects. Waste must be neutralized before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
